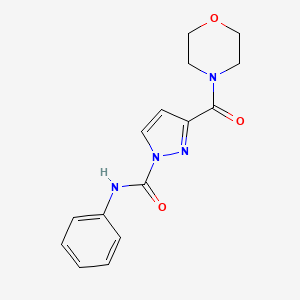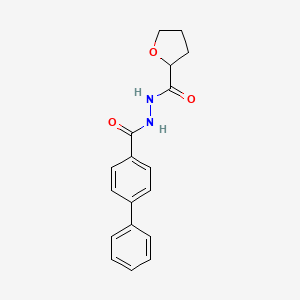![molecular formula C10H11NO4S B5215853 3-[(4-nitrobenzyl)thio]propanoic acid CAS No. 7597-44-6](/img/structure/B5215853.png)
3-[(4-nitrobenzyl)thio]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-[(4-nitrobenzyl)thio]propanoic acid” is a chemical compound with the molecular formula C10H11NO4S . It is a derivative of propanoic acid where a thioether and a nitro group are attached to the carbon backbone .
Synthesis Analysis
The synthesis of “3-[(4-nitrobenzyl)thio]propanoic acid” involves the protection of the thiol group of mercaptopropionic acid with o-nitrobenzyl bromide . This reaction is part of a larger class of reactions known as thiol-ene reactions, which are a type of click chemistry .Molecular Structure Analysis
The molecular structure of “3-[(4-nitrobenzyl)thio]propanoic acid” consists of a propanoic acid backbone with a thioether and a nitro group attached . The presence of these functional groups can significantly influence the chemical properties and reactivity of the molecule .Chemical Reactions Analysis
The thiol group in “3-[(4-nitrobenzyl)thio]propanoic acid” can undergo various chemical reactions. For instance, it can be deprotected by irradiation with UV light, leading to the formation of free thiol groups . These free thiol groups can then participate in thiol-ene coupling reactions, which can be used for network formation .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[(4-nitrobenzyl)thio]propanoic acid” are influenced by its molecular structure. The presence of the nitro group and the thioether can affect properties such as boiling point, melting point, and density .科学的研究の応用
Synthesis of Thiol-Substituted Poly(2-oxazoline)s
The compound is used in the synthesis of thiol-substituted poly(2-oxazoline)s . These polymers bear protected thiol functionalities, which can be selectively liberated by irradiation with UV light . This strategy with masked thiol groups offers the possibility of photodeprotection on demand with spatio-temporal control while maintaining polymer integrity .
Tandem Network Formation
The compound plays a crucial role in tandem network formation upon irradiation with UV light by thiol deprotection and concurrent crosslinking via thiol-ene coupling . This process is used in the creation of in situ-forming gels and polymer networks .
Synthesis of Novel Oxazoline Monomers
“3-[(4-nitrobenzyl)thio]propanoic acid” is used in the synthesis of the novel oxazoline monomer 2-{2-[(2-nitrobenzyl)thio]ethyl}-4,5-dihydrooxazole (NbMEtOxa) carrying 2-nitrobenzyl-shielded thiol groups .
Use in Photoremoveable Protecting Group (PPG)
The compound is used as a photoremoveable protecting group (PPG) in the synthesis of polymers . This allows for the controlled release of thiol groups, which can then participate in further reactions .
Benzylic Position Reactions
The compound can undergo reactions at the benzylic position . These reactions include free radical bromination, nucleophilic substitution, and oxidation .
Oxidation to Carboxylic Acid
The compound can be oxidized to a carboxylic acid functional group . This reaction can be carried out using sodium dichromate and a source of protons, such as sulfuric acid .
特性
IUPAC Name |
3-[(4-nitrophenyl)methylsulfanyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4S/c12-10(13)5-6-16-7-8-1-3-9(4-2-8)11(14)15/h1-4H,5-7H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPMRBXCJXXUNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCCC(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20288601 |
Source


|
| Record name | 3-[(4-nitrobenzyl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20288601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Nitrobenzyl)sulfanyl]propanoic acid | |
CAS RN |
7597-44-6 |
Source


|
| Record name | NSC56878 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56878 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-[(4-nitrobenzyl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20288601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-benzyl-3-[(4-chlorobenzyl)amino]-3-oxopropanoate](/img/structure/B5215797.png)
![2-[4-(3-chlorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5215805.png)
![ethyl 4-{[N-(4-propoxybenzoyl)-beta-alanyl]amino}butanoate](/img/structure/B5215816.png)
![1-[4-(4-hydroxy-1-butyn-1-yl)benzyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5215819.png)

![methyl 4-(1-oxo-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate](/img/structure/B5215828.png)
![1-[(3,4-dimethoxybenzyl)oxy]-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5215843.png)
![10-cyclohexylidene-4-(3-methoxyphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5215849.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide](/img/structure/B5215854.png)
![3-[(4-butoxyphenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5215865.png)
![2-[2-(2-allylphenoxy)ethoxy]-5-chlorobenzaldehyde](/img/structure/B5215871.png)
